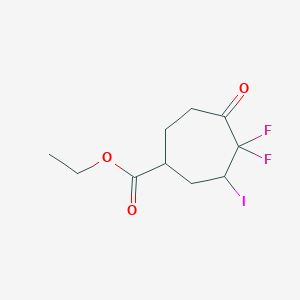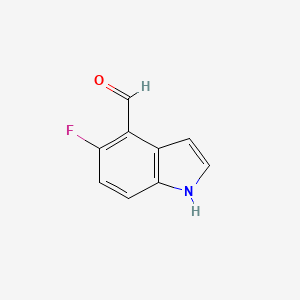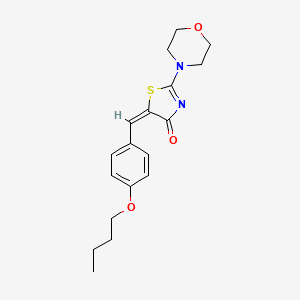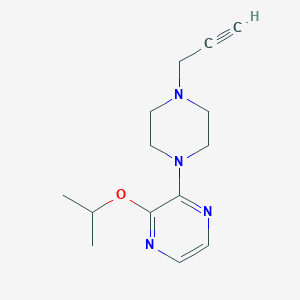![molecular formula C9H14BNO4 B2593648 [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid CAS No. 2377608-87-0](/img/structure/B2593648.png)
[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid” is a chemical compound with the CAS Number: 1282378-03-3 . It has a molecular weight of 197 and its linear formula is C8H12BNO4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are generally known for their role in Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is in an inert atmosphere, 2-8°C .Aplicaciones Científicas De Investigación
Fluorescence Quenching and Sensor Design
Boronic acid derivatives, such as 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), have been identified as novel biologically active fluorescent molecules. Their fluorescent properties are used in sensor design, particularly in fluorescence quenching studies. For example, the quenching of 2MPBA fluorescence by aniline in various solvents has been extensively studied. The research revealed that the static quenching mechanism is active, indicating potential applications in designing fluorescence-based sensors (Melavanki, 2018).
Complexation and Catalytic Properties
Boronic acids play a significant role in complexation reactions and catalysis. For example, the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex showcases the versatility of boronic acids in forming complex structures. These complexes have been characterized structurally, displaying potential for various applications in chemistry (Nishihara, Nara, & Osakada, 2002).
Boronic acid catalysis is another emerging field, where the reversible formation of covalent bonds with hydroxy groups is exploited to activate both electrophilic and nucleophilic modes in organic reactions. This ability of boronic acids opens up new avenues in mild and selective reaction conditions, displaying high atom economy (Hall, 2019).
Boronic Acid in Supramolecular Chemistry
The reversible formation and structural analysis of planar chiral ferrocenylboroxine highlight the potential of boronic acids in supramolecular chemistry. The unique properties of boronic acids, such as their ability to form cyclic boronate esters and their reactivity, make them suitable for creating intricate molecular structures with potential applications in various fields, including materials science and catalysis (Thilagar, Chen, Lalancette, & Jäkle, 2011).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[6-(2-methoxyethoxy)-5-methylpyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDDOXIHUNCANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCOC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B2593566.png)


![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2593571.png)
![4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2593576.png)
![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2593578.png)
![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)
![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)


![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)
![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2593587.png)